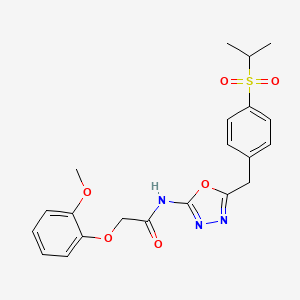

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O6S/c1-14(2)31(26,27)16-10-8-15(9-11-16)12-20-23-24-21(30-20)22-19(25)13-29-18-7-5-4-6-17(18)28-3/h4-11,14H,12-13H2,1-3H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQVYJNIDVCBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes an oxadiazole ring, a methoxyphenoxy moiety, and an isopropylsulfonyl group. The molecular formula is , with a molecular weight of approximately 350.39 g/mol.

Research indicates that compounds with oxadiazole structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Kinase Activity : Similar compounds have been noted for their ability to inhibit various kinases, which play critical roles in cell signaling pathways.

- Modulation of Inflammatory Pathways : The presence of the isopropylsulfonyl group suggests potential anti-inflammatory properties by modulating cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antimicrobial | Effective against bacterial strains |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound in vitro against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent. The compound demonstrated selectivity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound was administered to mice with induced inflammation. Results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment with the compound compared to control groups. This highlights its potential utility in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.

- Metabolism : Metabolized primarily in the liver with several active metabolites contributing to its biological activity.

- Excretion : Primarily excreted via urine within 24 hours.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide. For instance, compounds with oxadiazole moieties have shown significant inhibition of tumor cell growth in various cancer lines. In vitro studies demonstrated that certain oxadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 87% against different cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Oxadiazoles have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria. Research has indicated that similar compounds possess significant antibacterial effects, which may extend to this compound .

Enzyme Inhibition

Oxadiazole derivatives are known for their ability to inhibit specific enzymes linked to various diseases. Studies have shown that compounds with similar structures can inhibit enzymes involved in cancer progression and inflammation pathways . This suggests that this compound may also serve as an enzyme inhibitor.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several oxadiazole derivatives, revealing that compounds with similar functional groups to this compound exhibited strong cytotoxic effects against various cancer cell lines. The results indicated a structure–activity relationship where modifications to the oxadiazole ring enhanced anticancer efficacy .

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, derivatives of oxadiazoles were synthesized and tested against a range of bacterial strains. The findings showed promising results for compounds similar to this compound, indicating their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

The 1,3,4-oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural analogs include:

Key Observations :

Implications for Target Compound :

- The isopropylsulfonyl group may confer improved solubility or target binding compared to halogens or simple alkyl/aryl substituents.

- Lack of direct bioactivity data necessitates extrapolation from analogs, emphasizing the need for targeted assays.

Physicochemical Properties

Melting Points and Stability

- The target compound’s sulfonyl group likely increases polarity and melting point relative to thioether analogs (e.g., 5k–5m, melting points 135–140°C) .

- Oxadiazole-phthalazinone derivatives () exhibit exceptionally high melting points (>300°C), attributed to extended conjugation and hydrogen-bonding networks .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., chloro in Compound 154) enhance anticancer activity .

- Electron-Donating Groups (EDGs) : Methoxy groups (as in 5k–5m and the target compound) may improve bioavailability but reduce cytotoxic potency .

- Sulfonyl vs. Thioether : Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to thioethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.